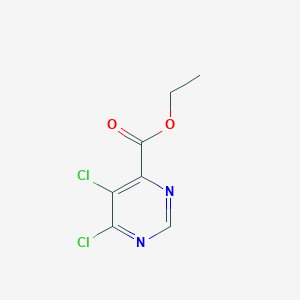
6-chloro-2-fluoro-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, a group to which amy6609 belongs, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known to interact with their targets in a manner that combines the unique properties of the fluorine atom and the pyridine moiety . This interaction results in the biological activities observed in these compounds.
Biochemical Pathways
Tfmp derivatives are known to play a role in various biochemical processes due to their unique physicochemical properties . More research is needed to elucidate the specific pathways affected by AMY6609.
Pharmacokinetics
The presence of fluorine in organic compounds is known to influence their pharmacokinetic properties, often enhancing their metabolic stability, bioavailability, and ability to penetrate biological membranes .
Result of Action
Tfmp derivatives are known for their biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
It’s known that the biological activity of pyridine heterocyclic compounds increases several times after adding the fluoro, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
Méthodes De Préparation
The synthesis of 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine involves several synthetic routes and reaction conditions. Industrial production methods often involve the use of advanced fluorination techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
6-chloro-2-fluoro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted pyridines.
Applications De Recherche Scientifique
6-chloro-2-fluoro-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Comparaison Avec Des Composés Similaires
6-chloro-2-fluoro-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
- 2-Fluoro-3-trifluoromethylpyridine
- 6-Chloro-3-trifluoromethylpyridine
- 2-Chloro-3-trifluoromethylpyridine
These compounds share structural similarities but differ in their specific substituents and resulting chemical properties . The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in various applications .
Propriétés
IUPAC Name |
6-chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZLIRCOUIOUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)




![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1426187.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B1426192.png)
